![molecular formula C23H26ClN5O3S B2855470 3-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-1-methyl-N-(2-methylbenzyl)-1H-pyrazole-4-carboxamide CAS No. 1189470-92-5](/img/structure/B2855470.png)
3-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-1-methyl-N-(2-methylbenzyl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-1-methyl-N-(2-methylbenzyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C23H26ClN5O3S and its molecular weight is 488. The purity is usually 95%.
BenchChem offers high-quality 3-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-1-methyl-N-(2-methylbenzyl)-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-1-methyl-N-(2-methylbenzyl)-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Novel pyrazole carboxamide derivatives, including structures similar to the compound of interest, have been synthesized and analyzed for their structural properties. For instance, Lv et al. (2013) reported the synthesis of a series of novel pyrazole carboxamide derivatives containing a piperazine moiety, determined by IR, 1H NMR, and HRMS spectroscopy, with the structure confirmed by X-ray crystal analysis (Hong-Shui Lv, Xiao‐Ling Ding, Baoxiang Zhao, 2013). This research highlights the structural diversity and complexity of these molecules, providing a foundation for further exploration of their biological activities.
Antimicrobial Activity
Derivatives of pyrazole carboxamide, including piperazine and triazolo-pyrazine derivatives, have been synthesized and evaluated for their antimicrobial efficacy. Patil et al. (2021) synthesized two series of new piperazine derivatives and triazolo-pyrazine derivatives, showing promising results against bacterial and fungal strains, indicating the potential of these compounds in developing new antimicrobial agents (M. Patil, Anurag Noonikara-Poyil, S. Joshi, Shivaputra A Patil, S. Patil, Abby M. Lewis, A. Bugarin, 2021).
Anticancer Properties
Research into the anticancer properties of similar compounds has shown that certain derivatives can exhibit significant antiobesity activity related to CB1 receptor antagonism. Srivastava et al. (2007) synthesized analogues of diaryl dihydropyrazole-3-carboxamides and evaluated their activities for appetite suppression and body weight reduction in animal models, attributing significant body weight reduction in vivo to their CB1 antagonistic activity (Brijesh Kumar Srivastava, A. Joharapurkar, S. Raval, Jayendra Z. Patel, R. Soni, P. Raval, Archana Gite, Amitgiri Goswami, N. Sadhwani, N. Gandhi, H. Patel, Bhupendra Mishra, M. Solanki, B. Pandey, Mukul R Jain, P. Patel, 2007).
Molecular Docking Studies
The compound and its derivatives have also been involved in molecular docking studies to evaluate their potential as ligands for specific receptors, indicating the relevance of these compounds in drug discovery and development processes. For example, the antimicrobial activity of new piperazine derivatives and triazolo-pyrazine derivatives was further supported by molecular docking studies, suggesting a basis for the development of more potent antimicrobials (M. Patil et al., 2021).
Propiedades
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-1-methyl-N-[(2-methylphenyl)methyl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN5O3S/c1-17-6-3-4-7-18(17)15-25-22(30)21-16-27(2)26-23(21)33(31,32)29-12-10-28(11-13-29)20-9-5-8-19(24)14-20/h3-9,14,16H,10-13,15H2,1-2H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOKUZDQXMZVGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2=CN(N=C2S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-1-methyl-N-(2-methylbenzyl)-1H-pyrazole-4-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.